METHYL 6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
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Overview
Description
Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-(methylsulfanyl)benzamide, which can be synthesized through the reaction of 2-chloro-5-nitrobenzoic acid with methyl mercaptan under reducing conditions . This intermediate is then coupled with a tetrahydroquinoline derivative under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving quinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylsulfanyl)benzamide: A precursor in the synthesis of the target compound.
Quinoline Derivatives: Compounds with similar core structures that may have different substituents.
Uniqueness
Methyl 6-[2-chloro-5-(methylsulfanyl)benzamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 6-[(2-chloro-5-methylsulfanylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-25-19(24)22-9-3-4-12-10-13(5-8-17(12)22)21-18(23)15-11-14(26-2)6-7-16(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWWMKSFQRONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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